molecular formula C6H4FN3 B044439 6-Fluoroimidazo[1,2-b]pyridazine CAS No. 113501-27-2

6-Fluoroimidazo[1,2-b]pyridazine

Cat. No. B044439
Key on ui cas rn: 113501-27-2
M. Wt: 137.11 g/mol
InChI Key: URQYCXJSMFGDRO-UHFFFAOYSA-N
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Patent
US08969565B2

Procedure details

To an ambient temperature, stirred solution of 6-fluoro-imidazo[1,2-b]pyridazine (2.1 g, 15.3 mmol) in glacial acetic acid (20 mL) was slowly added bromine (2.5 g, 15.3 mmol). Upon completion of this addition the reaction solution was poured into water and extracted with ethyl acetate. The extract was dried (MgSO4) and flash chromatographed (silica gel, eluted with 30% (v/v) ethyl acetate/hexanes) to provide 0.9 g of 3-bromo-6-fluoro-imidazo[1,2-b]pyridazine. LRMS (ESI) m/z 215.9/217.9 [(M+H)]+, calc'd for C6H3BrFN3: 216.01.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[CH:9][N:10]=2)[N:7]=1.[Br:11]Br.O>C(O)(=O)C>[Br:11][C:8]1[N:6]2[N:7]=[C:2]([F:1])[CH:3]=[CH:4][C:5]2=[N:10][CH:9]=1

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
FC=1C=CC=2N(N1)C=CN2
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of this addition the reaction solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (MgSO4) and flash
CUSTOM
Type
CUSTOM
Details
chromatographed
WASH
Type
WASH
Details
(silica gel, eluted with 30% (v/v) ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C2N1N=C(C=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: CALCULATEDPERCENTYIELD 27.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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